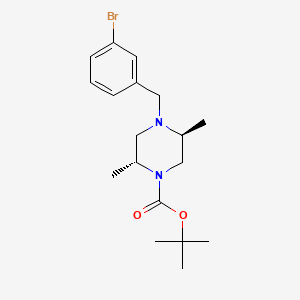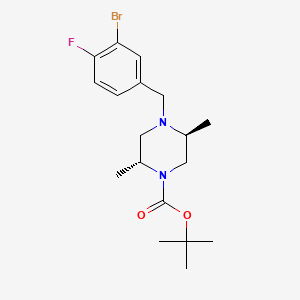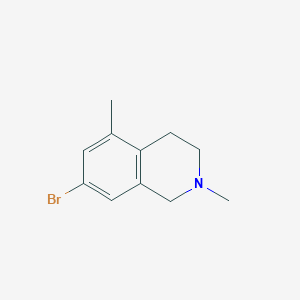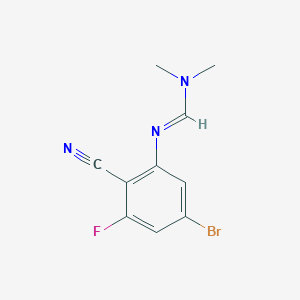
2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate
Übersicht
Beschreibung
2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C9H21NO3Si and its molecular weight is 219.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Aminohydroxylation : N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate serves as a promising nitrogen source for catalytic asymmetric aminohydroxylation. This process yields enantiomerically enriched TeoC protected amino alcohols, demonstrating significant potential in synthesizing chiral molecules (Reddy, Dress, & Sharpless, 1998).
Silylation of Organic Compounds : The compound and its variations are used in the silylation of alcohols, phenols, and carboxylic acids, which are crucial reactions in organic synthesis. This silylation process generally results in 85-95% yields, highlighting its efficiency and potential for broad application (Knausz et al., 1983).
Conversion to Oximes and Imines : Silyl Carbamates are used to convert ketones into O-methyl oximes and imines. This conversion is particularly noteworthy in the synthesis of ferrocenylated oxo derivatives, although the yields can be moderate in some cases (Kardon et al., 2011).
Peptide Synthesis : Substituted 2-(trimethylsilyl)ethyl esters are utilized to significantly reduce diketopiperazine formation in peptide synthesis. This application is critical in ensuring the purity and effectiveness of synthesized peptides (Borsuk et al., 2004).
Carcinogenic Effect Study : Ethyl carbamate treatment has been studied for its potential carcinogenic effects. In one study, carcinogenic doses of ethyl carbamate increased N-(2-oxoethyl) adduct levels in hemoglobin, suggesting a potential link between exposure and cancer (Cai, Myers, & Hurst, 1995).
Identification of Double Bonds : Trimethylsilylation is a useful method for identifying double bonds in unsaturated fatty acid esters. This technique aids in the structural elucidation of various organic compounds (Eglinton, Hunneman, & McCormick, 1968).
Eigenschaften
IUPAC Name |
2-trimethylsilylethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3Si/c1-10(5-6-11)9(12)13-7-8-14(2,3)4/h11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPXYPGJESCSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



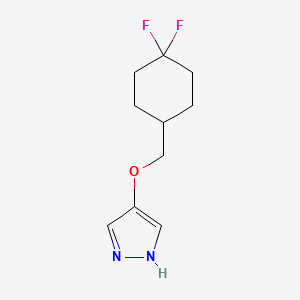
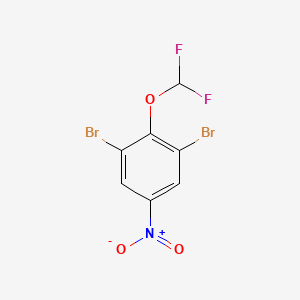
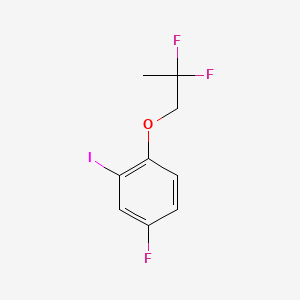
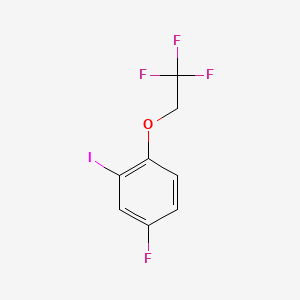
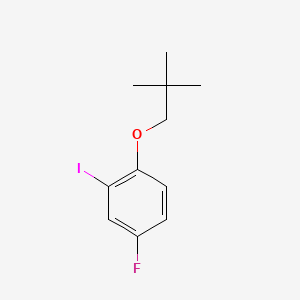
![[1,1'-Biphenyl]-2-amine, 5-methoxy-4'-methyl-](/img/structure/B8198853.png)

![(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B8198875.png)


